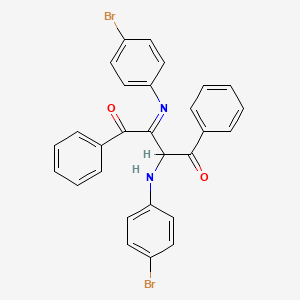
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of imines and diketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diketone backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the bromine substituents: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the imine linkage: The imine bond can be formed through a condensation reaction between aniline derivatives and the diketone intermediate.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloroanilino)-3-(4-chlorophenyl)imino-1,4-diphenylbutane-1,4-dione
- 2-(4-Fluoroanilino)-3-(4-fluorophenyl)imino-1,4-diphenylbutane-1,4-dione
Propriétés
Numéro CAS |
4944-68-7 |
|---|---|
Formule moléculaire |
C28H20Br2N2O2 |
Poids moléculaire |
576.3 g/mol |
Nom IUPAC |
2-(4-bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H20Br2N2O2/c29-21-11-15-23(16-12-21)31-25(27(33)19-7-3-1-4-8-19)26(28(34)20-9-5-2-6-10-20)32-24-17-13-22(30)14-18-24/h1-18,25,31H |
Clé InChI |
OYHSRBMCOPHITD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















